3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
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Overview
Description
3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that contains both a thieno and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
Comparison: 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is unique due to the presence of both thieno and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-ethyl-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6-5-4-7(9(12)13)14-8(5)11(2)10-6/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
LBMNDYLGVIGGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=C(S2)C(=O)O)C |
Origin of Product |
United States |
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